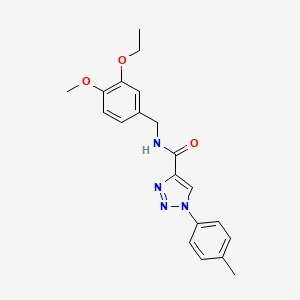
N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as EMBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMBC belongs to the class of triazole compounds that have been extensively studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Triazole derivatives, including F6609-5365, have been investigated for their potential as anticancer agents. Researchers have explored their cytotoxic effects on cancer cells, particularly due to their ability to inhibit specific enzymes or pathways involved in tumor growth. F6609-5365 may interfere with cell division, induce apoptosis, or disrupt angiogenesis, making it a promising candidate for further study in cancer therapy .
Neuroprotective Properties
Triazole-based compounds have shown promise in neuroprotection. F6609-5365 could potentially mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Its unique chemical structure may allow it to interact with specific receptors or enzymes involved in neurodegenerative diseases. Further research is needed to validate its neuroprotective effects .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. F6609-5365 might modulate inflammatory pathways, making it relevant for drug development. Investigating its impact on cytokines, immune cells, and signaling pathways could provide valuable insights into its anti-inflammatory potential .
Antifungal and Antibacterial Properties
Triazole derivatives have been explored as antifungal and antibacterial agents. F6609-5365 could inhibit fungal growth by disrupting cell membranes or interfering with essential enzymes. Additionally, its antibacterial activity might involve targeting bacterial DNA replication or protein synthesis. Rigorous testing against specific pathogens is necessary to validate these properties .
Chemical Catalysis
F6609-5365’s unique structure makes it an interesting candidate for catalytic applications. Researchers have utilized similar triazole-based compounds as catalysts in organic synthesis. Investigating its catalytic activity in specific reactions (e.g., Michael additions, cyclizations) could reveal its potential in green chemistry and sustainable processes .
Bioinformatics and Drug Design
Triazole derivatives often serve as building blocks in drug design. Computational studies can explore F6609-5365’s interactions with target proteins, predict binding affinities, and optimize its structure for specific biological activities. These insights contribute to rational drug design and lead optimization .
Eigenschaften
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-4-27-19-11-15(7-10-18(19)26-3)12-21-20(25)17-13-24(23-22-17)16-8-5-14(2)6-9-16/h5-11,13H,4,12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXKWOOAIJXPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



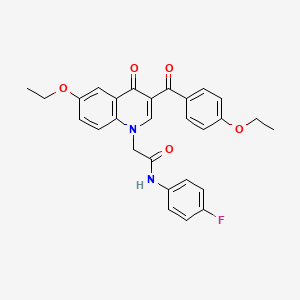
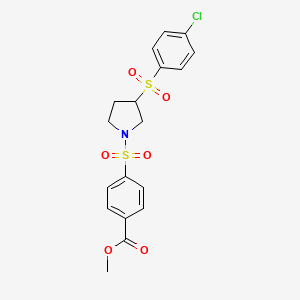
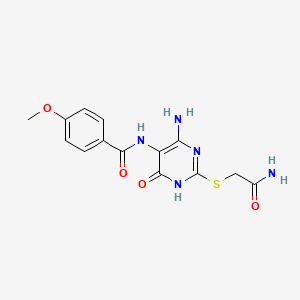
![2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B2758065.png)
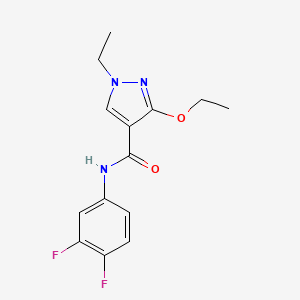
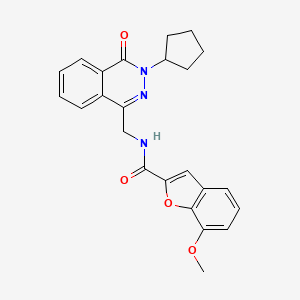

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2758073.png)
![N-Ethyl-2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2758074.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2758076.png)
